7-Chloro-1-(4-nitrophenyl)isochromane
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-12-4-1-10-7-8-20-15(14(10)9-12)11-2-5-13(6-3-11)17(18)19/h1-6,9,15H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIJUBRIDNBRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations of 7 Chloro 1 4 Nitrophenyl Isochromane Analogues
Ring-Opening and Rearrangement Pathways
The inherent strain in the heterocyclic ring of isochroman (B46142) derivatives, coupled with the electronic influence of its substituents, dictates its susceptibility to various ring-opening and rearrangement reactions. These transformations provide access to a diverse array of acyclic and structurally reorganized products.
While carbon-oxygen bond cleavage is more common in ether-containing heterocycles, selective carbon-carbon bond cleavage in isochroman systems can be induced under specific conditions, often mediated by transition metals. These reactions represent a powerful tool for skeletal reorganization and the synthesis of complex molecular architectures. The regioselectivity of C-C bond cleavage is influenced by the substitution pattern on the isochroman core and the nature of the catalyst employed. For 1-aryl-substituted isochromans, cleavage can be directed to the C1-C8a bond, facilitated by the stabilization of intermediates by the aromatic substituent.
Rhodium-catalyzed C-C activation: In analogous systems, rhodium catalysts have been shown to insert into the C-C bond between the benzylic carbon and the aromatic ring, leading to ring-expanded products or coupling with external reagents.
Strain-driven rearrangements: In highly strained or photochemically excited isochroman systems, concerted or radical-mediated C-C bond cleavage can occur, leading to rearranged isomeric structures.
Further research into these pathways for 7-Chloro-1-(4-nitrophenyl)isochromane would be valuable for expanding its synthetic utility.
The ether linkage in the isochroman ring is susceptible to cleavage under reductive conditions, a reaction that can be modulated by the choice of reducing agent and the electronic nature of the substituents. For 1-aryl isochromans, the benzylic C1-O bond is particularly prone to reductive cleavage.
Reductive ring-opening of isochroman derivatives can be achieved using various reagents, leading to the formation of substituted 2-phenylethanol (B73330) derivatives. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a hydride donor or a single-electron transfer mechanism. The presence of the electron-withdrawing nitro group on the 1-phenyl substituent would likely influence the reactivity of the C1-O bond.
| Reducing System | Typical Products | Key Features |
|---|---|---|
| H2/Pd-C | 2-(2-(hydroxymethyl)phenyl)ethan-1-ol derivatives | Concurrent reduction of the nitro group is expected. |
| LiAlH4 | 2-(1-phenylethyl)benzyl alcohol derivatives | Powerful reducing agent, may also reduce the nitro and chloro groups under harsh conditions. |
| NaBH4/Lewis Acid | Variable, depending on Lewis acid | Allows for tuning of reactivity and selectivity. |
| Dissolving Metal Reduction (e.g., Na/NH3) | Birch reduction products on aromatic rings | Can lead to partial reduction of the aromatic systems. |
Functional Group Reactivity and Derivatization at Peripheral Positions
Beyond the reactivity of the heterocyclic core, the peripheral functional groups of this compound offer numerous opportunities for derivatization and molecular elaboration.
The isochroman heterocycle itself can undergo a variety of transformations that maintain the core ring structure. The benzylic C1 position is particularly activated and can be a site for functionalization. Oxidative C-H functionalization at this position can introduce new substituents. Furthermore, the ether oxygen can act as a Lewis base, coordinating to acids and influencing the reactivity of the entire molecule.
The chlorine atom on the aromatic ring of the isochroman scaffold is a versatile handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives.
| Reaction Type | Catalyst/Reagents | Product Type |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh3)4, Arylboronic acid, Base | Biaryl derivatives |
| Heck Coupling | Pd(OAc)2, Alkene, Base | Styrenyl derivatives |
| Sonogashira Coupling | PdCl2(PPh3)2, CuI, Alkyne, Base | Alkynyl derivatives |
| Buchwald-Hartwig Amination | Pd2(dba)3, Ligand, Amine, Base | Aryl amine derivatives |
| C-H Arylation | Pd(OAc)2, Arene, Oxidant | Functionalized biaryls |
The electronic nature of the isochroman system can influence the efficiency of these coupling reactions. The presence of the ether oxygen may have a mild electronic effect on the reactivity of the chloroaryl group.
The nitrophenyl group is a highly versatile functional group that can be readily transformed into a variety of other functionalities. The most common transformation is its reduction to an aniline (B41778), which then serves as a precursor for a multitude of further derivatizations.
The selective reduction of the nitro group in the presence of a chloro substituent and the isochroman ether linkage is a key consideration. A variety of reagents have been developed for this purpose, offering high chemoselectivity. niscpr.res.inscispace.comjsynthchem.comcalvin.edud-nb.info
| Reducing Agent | Conditions | Selectivity | Resulting Functional Group |
|---|---|---|---|
| H2, Pd/C | RT, 1-4 atm | High, may reduce C-Cl bond at higher pressures | -NH2 |
| Fe/HCl or Fe/NH4Cl | Reflux | Excellent, tolerates most functional groups | -NH2 |
| SnCl2·2H2O | RT or heat | Good, mild conditions | -NH2 |
| NaBH4/NiCl2 or FeCl2 | RT | High, avoids harsh acidic/basic conditions. jsynthchem.comd-nb.info | -NH2 |
| Hydrazine hydrate, catalyst | RT or heat | High, catalyst dependent (e.g., Fe2O3, Raney Ni) | -NH2 |
Once reduced to the corresponding aniline, 7-chloro-1-(4-aminophenyl)isochromane, a plethora of synthetic transformations become accessible. These include diazotization followed by Sandmeyer reactions to introduce a variety of substituents, acylation to form amides, and alkylation to form secondary or tertiary amines. These transformations dramatically expand the chemical space accessible from the parent nitro compound.
Exploration of Nucleophilic and Electrophilic Behavior of Isochromane Scaffolds
The chemical reactivity of the isochroman framework, particularly in analogues like this compound, is dictated by the interplay of the heterocyclic ring and the substituents on the aromatic portions. The molecule possesses distinct regions that can act as either a nucleophile or an electrophile, opening avenues for a variety of chemical transformations.
The isochroman scaffold can undergo reactions where the aromatic ring acts as a nucleophile, primarily in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org Conversely, the presence of specific substituents can render parts of the molecule electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This dual reactivity allows for extensive functionalization of the isochroman core. nih.govscispace.com
Nucleophilic Behavior and Susceptibility to Electrophiles
The nucleophilic character of the this compound scaffold is centered on the fused benzene (B151609) ring (Ring A). This ring can react with various electrophiles in electrophilic aromatic substitution reactions. masterorganicchemistry.com The regioselectivity of such reactions is controlled by the directing effects of the substituents already present on the ring: the ether oxygen of the isochroman system and the chlorine atom at the C-7 position.
Ether Oxygen: The oxygen atom acts as an activating group through resonance, donating electron density to the aromatic ring. It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions C-6 and C-8.
Chlorine Atom (C-7): Halogens are generally deactivating groups due to their inductive electron-withdrawing effect. However, through resonance, they are also ortho, para-directors. srmist.edu.in The chlorine at C-7 thus directs incoming electrophiles to the C-6 and C-8 positions.
Conversely, the pendant 4-nitrophenyl ring (Ring B) is strongly deactivated towards electrophilic substitution due to the potent electron-withdrawing nature of the nitro group (-NO₂). srmist.edu.in
| Substituent on Ring A | Electronic Effect | Directing Influence | Favored Positions for Substitution |
|---|---|---|---|
| Ether Oxygen (at C-2) | Activating (Resonance) | ortho, para-Director | C-6, C-8 |
| Chlorine (at C-7) | Deactivating (Induction), ortho, para-Directing (Resonance) | ortho, para-Director | C-6, C-8 |
| Combined Predicted Outcome | Strong preference for C-6 and C-8 |
Electrophilic Behavior and Susceptibility to Nucleophiles
The electrophilic nature of this compound is primarily associated with the 4-nitrophenyl ring (Ring B) and the benzylic carbon C-1.
Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups can make them electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The nitro group on the phenyl ring at C-1 strongly activates this ring for SNAr reactions. masterorganicchemistry.comlibretexts.org A suitable leaving group on this ring (e.g., a halide) positioned ortho or para to the nitro group would be readily displaced by a strong nucleophile.
The fused benzene ring (Ring A) is less susceptible to SNAr. While it bears a chlorine atom, which can act as a leaving group, the ring lacks the strong activation provided by a para or ortho nitro group needed for this reaction to proceed under mild conditions. libretexts.org
Furthermore, the benzylic carbon (C-1) represents another potential electrophilic site. The polarization of the C1-O bond, enhanced by potential coordination of the ether oxygen to a Lewis acid, can make C-1 susceptible to attack by nucleophiles. Such an event could lead to a ring-opening reaction. Research on related isochroman derivatives has shown that post-functionalization can involve reactions at this carbon, for instance, with Grignard reagents or through Friedel-Crafts type reactions where an intermediate carbocation is formed at C-1. researchgate.netorganic-chemistry.org
| Potential Electrophilic Site | Activating Feature(s) | Plausible Reaction Type | Example Nucleophiles |
|---|---|---|---|
| 4-Nitrophenyl Ring (Ring B) | Strongly electron-withdrawing -NO₂ group | Nucleophilic Aromatic Substitution (SNAr) | Alkoxides (RO⁻), Amines (RNH₂) |
| Benzylic Carbon (C-1) | Adjacent to ether oxygen; potential for carbocation formation | Nucleophilic Substitution / Ring Opening | Organometallics (R-MgBr), Hydrides (H⁻) |
| C-7 of Isochromane Ring (Ring A) | Chloro-substituent (potential leaving group) | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles under forcing conditions |
Advanced Spectroscopic Characterization and Structural Elucidation of Substituted Isochromanes
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
Without access to primary research detailing the synthesis and characterization of 7-Chloro-1-(4-nitrophenyl)isochromane, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.
Theoretical and Computational Chemistry Studies on 7 Chloro 1 4 Nitrophenyl Isochromane and Derivatives
Quantum Chemical Calculations for Conformational and Electronic Properties
Quantum chemical calculations are fundamental to modern chemical research, offering insights that are often difficult or impossible to obtain through experimental means alone. These methods are used to determine the preferred three-dimensional arrangements of atoms (conformations) and the distribution of electrons within the molecule, which dictates its electronic properties.
The conformational flexibility of the isochroman (B46142) ring system, along with the rotational freedom of the 4-nitrophenyl substituent, means that 7-Chloro-1-(4-nitrophenyl)isochromane can exist in multiple conformations. Identifying the most stable conformer is crucial, as it is the most populated state and typically governs the molecule's observed properties and reactivity.
Density Functional Theory (DFT) and ab initio methods are the primary computational tools for performing conformational analysis. rsc.orgresearchgate.net DFT methods, such as B3LYP, are popular due to their balance of computational cost and accuracy. mdpi.comeurjchem.comnih.gov Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer higher accuracy but are more computationally demanding. nih.gov
A typical conformational analysis would involve:
Initial Structure Generation: A starting 3D structure of the molecule is built.
Conformational Search: The potential energy surface is systematically or stochastically searched to find various low-energy conformers. This involves rotating the single bonds, particularly the bond connecting the nitrophenyl group to the isochroman core and considering different puckering conformations of the heterocyclic ring.
Geometry Optimization: The geometry of each identified conformer is optimized to find the nearest local energy minimum. This process adjusts bond lengths, bond angles, and dihedral angles to achieve the most stable arrangement for that particular conformation.
Energy Calculation: The relative energies of all optimized conformers are calculated to determine their stability. The conformer with the lowest energy is the global minimum and represents the most stable structure.
For heterocyclic systems, it has been shown that DFT methods that incorporate dispersion interactions, such as M06-2X, can provide particularly accurate conformational energies. rsc.org
Hypothetical Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A (Global Minimum) | B3LYP/6-31G(d) | 0.00 | 75.3 |
| B | B3LYP/6-31G(d) | 1.50 | 10.2 |
| C | B3LYP/6-31G(d) | 2.50 | 2.5 |
| A (Global Minimum) | M06-2X/6-311+G(d,p) | 0.00 | 82.1 |
| B | M06-2X/6-311+G(d,p) | 1.80 | 5.9 |
| C | M06-2X/6-311+G(d,p) | 2.80 | 1.0 |
This table is for illustrative purposes only and does not represent experimentally verified data.
A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. wayne.edu By exploring the PES, chemists can identify stable molecules (minima), and the transition states that connect them. wayne.eduu-szeged.hu Transition states are saddle points on the PES and represent the highest energy point along a reaction pathway. acs.org
For this compound, PES analysis can be used to:
Determine Interconversion Barriers: Calculate the energy barriers between different conformers. This provides information on the flexibility of the molecule and the rates at which conformers interconvert. researchgate.net
Identify Reaction Pathways: Map out the lowest energy path for a chemical reaction, such as a decomposition or isomerization. researchgate.net The path connecting reactants to products via a transition state is known as the Minimum Energy Path (MEP). aip.org
Computational methods can locate transition state structures and calculate their energies. nih.govamanote.com The energy difference between the reactants and the transition state is the activation energy, a key parameter in determining reaction rates.
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.
Red: Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.
Blue: Regions of positive electrostatic potential, electron-poor. These areas are prone to nucleophilic attack.
Green/Yellow: Regions of neutral or near-zero potential.
For this compound, an MEP map would likely reveal:
Negative Potential (Red): Concentrated around the oxygen atoms of the nitro group and the ether oxygen of the isochroman ring. These are the primary sites for interaction with electrophiles.
Positive Potential (Blue): Located around the hydrogen atoms and potentially near the carbon atom attached to the electron-withdrawing nitro group.
Influence of Substituents: The electron-withdrawing nitro group and the chloro atom will significantly influence the charge distribution on both aromatic rings.
Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. ucsb.edu It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).
LUMO: The innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO.
The HOMO would likely be localized on the isochroman ring system, which is relatively more electron-rich than the nitrophenyl ring.
The LUMO is expected to be predominantly located on the electron-deficient 4-nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group. nih.gov
This distribution suggests that the isochroman part of the molecule would act as the nucleophile in a reaction, while the nitrophenyl part would be the electrophilic center. The analysis of electron density distribution provides a quantitative measure of how electrons are shared between atoms, further refining the picture of the molecule's electronic structure and reactivity. nih.govencyclopedia.pub
Hypothetical FMO Properties for this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 4.70 |
This table is for illustrative purposes only and does not represent experimentally verified data.
Computational Modeling of Reaction Mechanisms and Catalytic Pathways
Computational chemistry is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. acs.org By modeling the reaction of this compound with other reagents, it is possible to map out the entire reaction coordinate, identifying reactants, products, intermediates, and transition states. nih.govacs.org
This type of study can:
Validate or Propose Mechanisms: Computational results can support an experimentally proposed mechanism or suggest alternative pathways.
Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which helps in understanding the reaction kinetics. aip.org
Analyze Intermediates: Characterize the structure and stability of any transient species formed during the reaction.
Model Catalysis: Investigate how a catalyst interacts with the substrate, lowers the activation energy, and facilitates the reaction.
For instance, modeling the reaction of this compound in a nucleophilic aromatic substitution reaction could reveal the energetics of forming the Meisenheimer complex and the subsequent departure of the leaving group.
Quantitative Analysis of Substituent Effects on Isochromane Systems
The chemical properties and reactivity of the isochroman core are significantly modulated by its substituents: the chloro group and the 4-nitrophenyl group. The Hammett equation is a well-established method for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. numberanalytics.comwikipedia.orgresearchgate.net It relates reaction rates and equilibrium constants to two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org
Substituent Constant (σ): This value is specific to a particular substituent and its position (meta or para). It measures the electron-donating or electron-withdrawing ability of the substituent relative to hydrogen. msudenver.edu For example, the nitro group has a large positive σ value, indicating it is a strong electron-withdrawing group, while the chloro group has a smaller positive σ value.
Reaction Constant (ρ): This value is characteristic of a specific reaction and reflects its sensitivity to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value means it is favored by electron-donating groups. msudenver.edu
By computationally studying a series of isochroman derivatives with different substituents on the phenyl ring, one could construct a Hammett plot. This would involve calculating a property that correlates with reactivity (e.g., the energy of a reaction intermediate or the activation energy of a reaction) for each derivative and plotting it against the corresponding Hammett σ constant. A linear correlation would allow for the determination of the ρ value, providing quantitative insight into the electronic demands of the reaction at the isochroman core. rsc.org
Inductive and Resonance Contributions of Chloro and Nitrophenyl Substituents
The electronic character of this compound is significantly influenced by the competing inductive and resonance effects of its substituents. amazonaws.com These effects modulate the electron density distribution across the isochromane scaffold, thereby dictating its reactivity.
The 4-nitrophenyl group at the 1-position is a potent electron-withdrawing substituent. The nitro group (-NO2) strongly deactivates the phenyl ring to which it is attached through both a powerful negative inductive (-I) effect and a strong negative resonance (-R) effect. amazonaws.com This combined influence makes the entire 4-nitrophenyl moiety a strong electron sink, pulling electron density from the C-1 position of the isochromane core.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect on Aromatic Ring |
|---|---|---|---|---|
| Chloro (-Cl) | 7 | -I (Withdrawing) | +R (Donating) | Net Withdrawing (Deactivating) |
| 4-Nitrophenyl (-C₆H₄NO₂) | 1 | -I (Withdrawing) | -R (Withdrawing) | Strongly Withdrawing (Deactivating) |
Correlation of Computational Data with Experimental Reactivity
Computational methods, particularly Density Functional Theory (DFT), are instrumental in bridging the gap between the theoretical electronic structure of a molecule and its observed experimental reactivity. nih.gov For this compound, such calculations can provide quantitative insights that correlate with laboratory findings.
Molecular Electrostatic Potential (MEP): MEP maps are visual representations of the charge distribution on a molecule. For this compound, MEP analysis would likely reveal regions of negative potential (electron-rich) concentrated around the oxygen atoms of the nitro group and the isochromane ether linkage. Conversely, areas of positive potential (electron-poor) would be associated with the aromatic protons. These maps can predict the most probable sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and reactivity. researchgate.netmdpi.com The electron-withdrawing substituents are expected to lower the energies of both orbitals. The LUMO is likely to be localized over the nitrophenyl ring, suggesting this region is the primary acceptor for electrons during a nucleophilic reaction.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution and intramolecular delocalization interactions. It can quantify the stabilization energies associated with electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals, offering a deeper understanding of the inductive and resonance effects discussed previously.
The correlation is established by comparing these computational predictions with experimental results. For instance, the predicted sites of nucleophilic attack from MEP maps can be compared with the products obtained in substitution reactions. Similarly, calculated spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, can be compared directly with experimental spectra to validate the computed structure and electronic environment. researchgate.net
| Computational Parameter | Predicted Information | Experimental Correlation |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Sites for electrophilic/nucleophilic attack | Reaction regioselectivity, product analysis |
| HOMO-LUMO Energy Gap | Chemical reactivity, kinetic stability | Reaction rates, UV-Vis absorption maximum |
| Calculated NMR Chemical Shifts | Electronic environment of nuclei | Experimental ¹H and ¹³C NMR spectra |
| Calculated Vibrational Frequencies | Infrared and Raman active modes | Experimental IR and Raman spectra |
Prediction of Novel Reactivity and Advanced Spectroscopic Signatures
Beyond explaining known properties, computational chemistry serves as a predictive tool for exploring novel reactivity and uncovering advanced spectroscopic properties that may not have been experimentally investigated. mdpi.comelsevier.com
Prediction of Novel Reactivity: Computational modeling can explore the feasibility of various reaction pathways. For this compound, this could include:
Nucleophilic Aromatic Substitution (SNAr): While typically challenging on chloroarenes, the combined electron-withdrawing power of the isochromane core and the nitrophenyl group might activate the C-7 position towards SNAr reactions. Quantum mechanical calculations of the reaction barriers can predict whether such a transformation is kinetically viable.
Reactions at the C-1 Position: The benzylic C-1 position is activated by the adjacent ether oxygen and the nitrophenyl group. Computational studies could model the stability of cationic or radical intermediates at this position, predicting the likelihood of reactions involving the cleavage of the C-O bond or substitution at C-1.
Reduction of the Nitro Group: The nitro group is a versatile functional handle. Theoretical calculations can map the potential energy surface for its reduction to an amino group, a transformation that would dramatically alter the electronic properties of the molecule, turning the substituent from a strong withdrawer to a strong donor.
Advanced Spectroscopic Signatures:
Non-linear Optical (NLO) Properties: Molecules with significant intramolecular charge transfer, facilitated by electron-donating and -withdrawing groups, can exhibit NLO properties. The structure of this compound suggests potential for such behavior. Computational chemistry can predict the first hyperpolarizability (β), a key measure of second-order NLO activity.
Electronic Spectra (UV-Vis and Circular Dichroism): Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). scispace.com These calculations identify the specific molecular orbital transitions (e.g., π → π, n → π) responsible for each absorption band. researchgate.net As the molecule is chiral at the C-1 center, TD-DFT can also predict its circular dichroism (CD) spectrum, which is crucial for determining the absolute configuration of its enantiomers.
| Predicted Property | Relevant Computational Method | Potential Application/Information Gained |
|---|---|---|
| Reaction Energy Barriers | DFT (Transition State Search) | Prediction of reaction feasibility and kinetics |
| Non-linear Optical Response (Hyperpolarizability) | DFT, HF | Assessment of potential for use in optical materials |
| UV-Vis Spectrum | TD-DFT | Assignment of electronic transitions |
| Circular Dichroism (CD) Spectrum | TD-DFT | Determination of absolute stereochemistry |
Strategic Applications of 7 Chloro 1 4 Nitrophenyl Isochromane in Organic Synthesis
Utilization as a Versatile Building Block for Complex Heterocyclic Architectures
Heterocyclic compounds are fundamental building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science. sigmaaldrich.com 7-Chloro-1-(4-nitrophenyl)isochromane is a prime example of a highly functionalized building block, poised for the construction of more complex molecular frameworks. The isochroman (B46142) scaffold itself is a key structural unit in a wide array of bioactive compounds, making it a valuable starting point for synthetic endeavors. researchgate.net
The true versatility of this compound lies in the synthetic handles provided by its substituents:
The Chloro Group: The chlorine atom on the aromatic ring is not merely a passive substituent. nih.gov It serves as a versatile functional group for transition-metal-catalyzed cross-coupling reactions. For example, Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C7 position. This allows for the attachment of a wide range of alkyl, alkenyl, alkynyl, aryl, and amino groups, effectively enabling the fusion or linkage of the isochroman core to other heterocyclic systems.
The Nitro Group: The 4-nitrophenyl moiety offers a wealth of synthetic possibilities. Nitro compounds are recognized as indispensable building blocks for pharmaceutically relevant molecules. frontiersin.org The nitro group is readily reduced under various conditions (e.g., catalytic hydrogenation, metal-acid reduction) to a primary amine (aniline derivative). This resulting amino group is a nucleophilic center that can participate in a vast array of subsequent reactions, including amide bond formation, diazotization followed by Sandmeyer reactions, or cyclization reactions to build new heterocyclic rings fused to the phenyl group.
By leveraging these reactive sites, chemists can employ this compound as a linchpin to assemble complex, polycyclic, and functionally diverse architectures that would be challenging to construct through other means.
Incorporation into Cascade Reactions and Multicomponent Transformations
Modern organic synthesis prioritizes efficiency, atom economy, and the reduction of waste. Cascade reactions (also known as domino or tandem reactions) and multicomponent reactions (MCRs) are powerful strategies that align with these principles by forming multiple chemical bonds in a single operation without isolating intermediates. wikipedia.orgfrontiersin.orgresearchgate.net
Cascade Reactions: These sequences involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org The synthesis of the isochroman core of this compound could itself be the result of a cascade process. For instance, an intramolecular oxa-Michael addition followed by cyclization is a known strategy for forming related chroman and isochromanone systems. rsc.orgresearchgate.net Furthermore, the functional groups on the fully formed molecule can initiate subsequent cascade sequences. For example, reduction of the nitro group to an amine could be followed by an intramolecular cyclization onto a suitably positioned electrophile, all within a single synthetic operation. The development of such cascades is a key tool in the efficient total synthesis of complex natural products. rsc.org
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single reaction vessel to form a product that contains portions of all reactants. tesisenred.net While specific MCRs involving this exact isochroman are not extensively documented, its constituent parts suggest potential applications. For example, the precursor aldehyde used to generate the C1-nitrophenyl stereocenter could be a component in an MCR, such as a Passerini or Ugi reaction, to rapidly build complexity before the isochroman ring is formed. mdpi.com MCRs are highly valued in the pharmaceutical industry for generating large libraries of diverse compounds for drug discovery. researchgate.net
Precursor for the Derivatization of Functionally Advanced Chemical Intermediates
A key role for this compound in synthesis is as a stable, well-defined precursor that can be systematically modified to produce a range of functionally advanced intermediates. The distinct reactivity of its different components allows for selective transformations.
Modification at the C1 Position: The benzylic ether linkage of the isochroman ring can be manipulated. For instance, oxidation can generate an intermediate that reacts with Grignard reagents or other nucleophiles to replace the 4-nitrophenyl group, offering a pathway to other 1-substituted isochroman derivatives. organic-chemistry.org
Transformations of the Nitro Group: As previously mentioned, the reduction of the nitro group to an amine is a cornerstone transformation. This unlocks access to a vast family of derivatives. The resulting 4-aminophenyl group can be acylated, sulfonated, or used in the synthesis of azo dyes, amides, and other functional motifs relevant to pharmaceuticals and materials.
Reactions at the Chloro Position: The chloro group is a reliable site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities onto the benzo portion of the isochroman, fundamentally altering the electronic and steric properties of the molecule to tune it for specific applications.
These derivatization pathways are summarized in the table below.
Table 1: Potential Derivatization Reactions
| Molecular Site | Reaction Type | Reagents/Conditions | Resulting Functionality |
|---|---|---|---|
| Nitro Group | Reduction | H₂, Pd/C; or SnCl₂, HCl | Primary Amine (-NH₂) |
| Chloro Group | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl system |
| Chloro Group | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | Aryl-alkyne |
| Chloro Group | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Aryl-amine |
| Isochroman Core | Oxidation/Substitution | Oxidant (e.g., DDQ), then Grignard reagent | 1-Alkyl/Aryl Isochroman |
| Resulting Amine | Acylation | Acyl chloride, base | Amide (-NHCOR) |
| Resulting Amine | Diazotization/Sandmeyer | NaNO₂, H⁺; then CuX | Aryl Halide, Cyanide, etc. |
Exploitation of Stereogenic Centers for Asymmetric Synthetic Pathways
The carbon atom at the C1 position of this compound is a stereogenic center. The ability to control the three-dimensional arrangement of atoms at this center is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Therefore, the exploitation of this stereocenter is one of the most sophisticated applications of this compound.
The synthesis of this molecule in an enantiomerically pure form is a primary objective. Several strategies have been developed for the asymmetric synthesis of isochroman derivatives, which could be applied here:
Catalytic Asymmetric Reactions: Methods such as the asymmetric addition of nucleophiles to isobenzopyrylium ions, catalyzed by a chiral acid, can establish the C1 stereocenter with high enantioselectivity. researchgate.net
Chiral Auxiliaries: Using a chiral auxiliary to direct the cyclization reaction that forms the isochroman ring is another classic and effective strategy.
Enzyme-Mediated Reactions: Biocatalysis can offer highly selective methods for creating chiral centers.
Diastereoselective C-H Insertion: Rhodium-catalyzed C-H insertion reactions with donor/donor carbenes have been developed to produce isochromans with excellent stereoselectivity. escholarship.org
Once synthesized as a single enantiomer, this compound becomes a chiral building block. The established stereocenter can influence the stereochemical outcome of subsequent reactions at other parts of the molecule, a process known as diastereoselective synthesis. This makes it an invaluable intermediate in the total synthesis of complex, stereochemically rich natural products and chiral drugs.
Table 2: Selected Asymmetric Synthesis Strategies for Isochroman Scaffolds
| Strategy | Description | Key Features |
|---|---|---|
| Asymmetric Addition | Chiral catalyst mediates the addition of a nucleophile to a planar isobenzopyrylium precursor. researchgate.net | Direct formation of the C1 stereocenter. |
| Cascade Reactions | A multi-step sequence, such as an insertion/aldol cyclization, is guided by a chiral catalyst system. rsc.org | High efficiency and complexity generation. |
| C-H Insertion | An intramolecular C-H insertion is catalyzed by a chiral rhodium complex to form the heterocyclic ring stereoselectively. escholarship.org | High diastereoselectivity, atom economical. |
| Organocatalysis | Small organic molecules (e.g., squaramides) catalyze domino reactions to form related chiral heterocycles. researchgate.net | Metal-free, environmentally benign conditions. |
Conclusion and Future Directions in 7 Chloro 1 4 Nitrophenyl Isochromane Research
Synthesis and Reactivity: A Synthesis of Current Knowledge
While dedicated studies on 7-Chloro-1-(4-nitrophenyl)isochromane are not prevalent in the literature, its synthesis can be extrapolated from established methods for 1-aryl isochromanes. The most direct and modular approach is the oxa-Pictet-Spengler reaction. researchgate.net This method typically involves the acid-catalyzed cyclization of a β-phenylethanol derivative with an aldehyde. For the target compound, this would involve the reaction between 2-(3-chlorophenyl)ethanol (B1583360) and 4-nitrobenzaldehyde (B150856).
The reactivity of the isochroman (B46142) core is often centered on the benzylic C1 position, which is activated by the adjacent oxygen atom. Oxidative transformation of this position is a key method for functionalization. thieme-connect.com For this compound, the C1 carbon is already a quaternary center, which limits simple oxidation. However, the bond between C1 and the 4-nitrophenyl group could be susceptible to cleavage or rearrangement under specific catalytic conditions, representing a potential avenue for derivatization. The electron-withdrawing nature of both the chloro and nitro substituents likely influences the electron density of the entire molecule, affecting its reactivity in electrophilic aromatic substitution and nucleophilic attack scenarios.
Advancements in Synthetic Methodology for Substituted Isochromanes
Recent years have seen significant progress in the synthesis of complex isochroman structures, moving beyond traditional methods. nih.gov These advanced methodologies offer new pathways to synthesize this compound and its derivatives with greater efficiency, stereocontrol, and functional group tolerance.
Key advancements include:
Transition-Metal Catalysis : Gold(I)-catalyzed intramolecular hydroarylation of ethers derived from propargylic alcohols provides an efficient route to chiral isochromanes. researchgate.net This strategy allows for the creation of stereochemically complex products.
Electrochemical Cyclization : The electrochemical cyclization of 2-ethynylbenzaldehydes has emerged as a green and highly regioselective method for producing isochromene systems, which can be subsequently reduced to isochromanes. researchgate.net This approach avoids the need for external oxidants or metal catalysts. researchgate.net
Oxa-Diels-Alder Reactions : The [4+2]-cycloaddition between o-quinodimethanes (generated from sultines) and activated carbonyl compounds in the presence of a copper catalyst yields a variety of functionalized isochromans with high efficiency. researchgate.net
Transition-Metal-Free Coupling : The reaction of isochroman acetals with triorganoindium reagents, promoted by a Lewis acid like BF₃·OEt₂, allows for the direct introduction of aryl or alkyl substituents at the C1 position. organic-chemistry.org
These modern techniques provide powerful tools for accessing a wide range of substituted isochromanes. A representative example of a modern synthetic approach is the Gold(I)-catalyzed hydroarylation, which demonstrates the potential for creating structurally diverse isochroman libraries.
Table 1: Representative Gold(I)-Catalyzed Synthesis of Substituted Isochromanes This table illustrates typical results for the synthesis of various isochroman derivatives using a modern catalytic method applicable to the generation of complex scaffolds.
| Entry | Aldehyde Precursor | Propargylic Alcohol | Catalyst | Yield (%) |
| 1 | Benzaldehyde | 1-Phenylprop-2-yn-1-ol | AuCl(PPh₃)/AgOTf | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-Phenylprop-2-yn-1-ol | AuCl(IPr)/AgNTf₂ | 91 |
| 3 | 4-Nitrobenzaldehyde | 1-(p-Tolyl)prop-2-yn-1-ol | [Au(Johnphos)NTf₂] | 88 |
| 4 | 3-Methoxybenzaldehyde | 1-Cyclohexylprop-2-yn-1-ol | AuCl₃ | 79 |
Unexplored Reactivity and Potential for Novel Chemical Transformations
The unique substitution pattern of this compound opens avenues for exploring reactivity that has not been extensively studied in simpler isochroman systems.
Future research could focus on:
C1-Aryl Bond Activation : Investigating transition-metal-catalyzed reactions that could activate the C1-C(aryl) bond. This could lead to novel cross-coupling reactions where the 4-nitrophenyl group is replaced with other functionalities, providing rapid access to a library of 1-substituted-7-chloroisochromanes.
Reduction of the Nitro Group : The 4-nitrophenyl moiety is a versatile functional handle. Its reduction to an aniline (B41778) derivative would yield 1-(4-aminophenyl)-7-chloroisochromane, a key intermediate for further derivatization via diazotization, acylation, or sulfonylation, enabling the synthesis of compounds with potentially diverse biological activities.
Biotransformation : The use of microorganisms or isolated enzymes to perform selective chemical transformations on the isochroman scaffold is a promising area of green chemistry. isroset.org Subjecting this compound to fungal biotransformation could lead to novel hydroxylated or oxidized derivatives that are difficult to access through traditional synthetic chemistry. isroset.org
Photochemical Reactions : The presence of the nitroaromatic system suggests that the molecule may undergo interesting photochemical transformations, such as rearrangements or cycloadditions, upon irradiation with UV light.
Rational Design and Synthesis of Next-Generation Isochromane Derivatives
The rational design of new molecules is a cornerstone of modern medicinal chemistry and materials science. nih.govrsc.org The this compound scaffold provides a template for designing next-generation derivatives with tailored properties. The design process involves a deep understanding of structure-property relationships, often aided by computational modeling. rsc.orgmdpi.com
Key strategies for rational design include:
Bioisosteric Replacement : The chlorine atom at the 7-position could be replaced with other groups of similar size and electronic properties, such as a trifluoromethyl group (CF₃) or a cyano group (CN), to modulate lipophilicity and metabolic stability.
Modification of the 1-Aryl Substituent : The electronic properties of the 1-phenyl ring can be systematically tuned by altering the substituent at the 4-position. Replacing the nitro group with electron-donating groups (e.g., methoxy, amino) or other electron-withdrawing groups (e.g., cyano, sulfonyl) would systematically alter the molecule's electronic profile and potential interactions with biological targets.
Introduction of Chirality : If not already enantiomerically pure, the separation of the C1 stereocenter would yield two distinct enantiomers. Biological evaluation of individual enantiomers is critical, as they often exhibit different pharmacological activities. Asymmetric synthesis methodologies could be employed to directly access single enantiomers. researchgate.net
Table 2: Hypothetical Derivatives of this compound and Their Design Rationale
| Compound Name | Modification from Parent Structure | Rationale for Design |
| 7-Trifluoromethyl-1-(4-aminophenyl)isochromane | Cl → CF₃, NO₂ → NH₂ | Enhance metabolic stability (CF₃); Introduce a site for further functionalization (NH₂) to create amides or sulfonamides. |
| 7-Chloro-1-(4-cyanophenyl)isochromane | NO₂ → CN | Replace nitro group with a different electron-withdrawing group that can act as a hydrogen bond acceptor. |
| 7-Chloro-1-(3,4-dimethoxyphenyl)isochromane | 4-Nitrophenyl → 3,4-Dimethoxyphenyl | Introduce electron-donating groups to increase electron density and potentially mimic natural product motifs. |
| 7-Chloro-1-(4-nitrophenyl)isochroman-5-carboxylic acid | Introduction of COOH at C5 | Add a carboxylic acid group to increase water solubility and provide a strong hydrogen bonding point for receptor interaction. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
